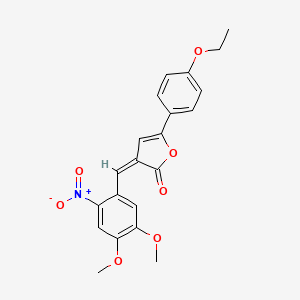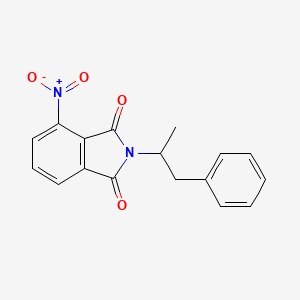
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone, also known as DNF, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DNF has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in laboratory experiments and scientific research.
Mécanisme D'action
The mechanism of action of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is not fully understood. However, it has been suggested that 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone may exert its biological effects by binding to specific receptors or enzymes in cells. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to have unique biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has also been found to possess antimicrobial activity against various bacterial strains. Additionally, 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to possess anti-inflammatory properties and has been suggested to have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has also been found to have low toxicity and can be used in various biological assays. However, there are also limitations to the use of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in lab experiments. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has poor solubility in water, which can limit its use in certain applications. Additionally, the mechanism of action of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone. One area of research could be to further investigate the mechanism of action of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone and identify its specific targets in cells. Another area of research could be to explore the potential applications of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in drug delivery systems and as a fluorescent probe for imaging studies. Additionally, further studies could be conducted to investigate the potential use of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 4-ethoxyphenylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as acetic anhydride under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone.
Applications De Recherche Scientifique
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to have potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been found to have potential applications in drug delivery systems and as a fluorescent probe for imaging studies.
Propriétés
IUPAC Name |
(3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-4-28-16-7-5-13(6-8-16)18-11-15(21(23)29-18)9-14-10-19(26-2)20(27-3)12-17(14)22(24)25/h5-12H,4H2,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWZVXLMQRDIAM-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)
![2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5199774.png)
![1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5199780.png)
![8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)
![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5199798.png)
![3-[4-(4-nitrophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5199800.png)
![diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate](/img/structure/B5199804.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5199812.png)
![ethyl 3-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5199817.png)
![5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5199823.png)
![5-[5-(2-chloro-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5199825.png)
